molecular formula C18H16N2O5S B4573458 METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4573458
M. Wt: 372.4 g/mol
InChI Key: PSEKQEOADUWOQD-UHFFFAOYSA-N
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Description

METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of various functional groups such as methoxyphenyl, oxazole, and thiophene rings in its structure suggests potential biological and chemical activities.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Methoxyphenyl Group: This can be achieved via electrophilic aromatic substitution reactions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.

    Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the ester group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Mechanism of Action

The mechanism of action of METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
  • METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-2-CARBOXYLATE
  • METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYAMIDE

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This can result in unique reactivity patterns, binding affinities, and pharmacological activities.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-10-8-14(20-25-10)16(21)19-17-15(18(22)24-3)13(9-26-17)11-4-6-12(23-2)7-5-11/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEKQEOADUWOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
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METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

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